molecular formula C21H24ClNO B12696426 4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride CAS No. 74499-08-4

4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride

Cat. No.: B12696426
CAS No.: 74499-08-4
M. Wt: 341.9 g/mol
InChI Key: RORSHFYOUCRICE-UHFFFAOYSA-M
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Description

4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE is a complex organic compound with a unique structure that combines a dibenzo[a,d]cycloheptene core with a piperidinium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

74499-08-4

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

11-hydroxy-11-(1-methylcyclohexyl)benzo[b][1]benzazepin-11-ium;chloride

InChI

InChI=1S/C21H24NO.ClH/c1-21(15-7-2-8-16-21)22(23)19-11-5-3-9-17(19)13-14-18-10-4-6-12-20(18)22;/h3-6,9-14,23H,2,7-8,15-16H2,1H3;1H/q+1;/p-1

InChI Key

RORSHFYOUCRICE-UHFFFAOYSA-M

Canonical SMILES

CC1(CCCCC1)[N+]2(C3=CC=CC=C3C=CC4=CC=CC=C42)O.[Cl-]

Origin of Product

United States

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